molecular formula C20H22N2O3 B1245044 (-)-Alstolucine F

(-)-Alstolucine F

Cat. No.: B1245044
M. Wt: 338.4 g/mol
InChI Key: DHAOEWPYRANXCZ-MAOAEMCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Alstolucine F is a strychnan-type monoterpene indole alkaloid isolated from plants of the genus Alstonia (Apocynaceae) . It serves as a key biosynthetic precursor and advanced intermediate in organic synthesis, notably in the biomimetic total synthesis of more complex related alkaloids such as alstonlarsine A . Research use of this compound provides valuable insights into biogenetic pathways and novel synthetic rearrangement strategies, including demonstrations of the "tert-amino effect" involving a 1,7-hydride shift/Mannich cyclization cascade . Main Applications & Research Value • Natural Product Research: Serves as a reference standard for the phytochemical study of Alstonia species. • Organic Synthesis: Acts as a critical intermediate for the construction of complex pentacyclic and hexacyclic alkaloid frameworks . • Biogenetic Studies: Used to investigate plausible biosynthetic routes within the Strychnos alkaloid family . • Method Development: Facilitates exploration of novel synthetic methodologies, such as internal redox processes and cascade cyclizations. Handling and Usage Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment. All procedures should be conducted by trained individuals in a controlled laboratory setting. Notice This product is labeled and sold as "For Research Use Only" (RUO) in accordance with applicable regulations . It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption. The manufacturer's intended purpose for this product is exclusively for laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1R,11S,12R,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13+,16-,20+/m0/s1

InChI Key

DHAOEWPYRANXCZ-MAOAEMCLSA-N

Isomeric SMILES

CC(=O)[C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

Synonyms

alstolucine F

Origin of Product

United States

Isolation Methodologies for Alstolucine F

Emerging Extraction and Isolation Strategies

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant matrices. The methodology leverages the mechanical and thermal effects of ultrasonic waves to enhance the extraction process. The primary mechanism behind UAE is acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates intense local pressures and temperatures, leading to the disruption of plant cell walls and facilitating the release of intracellular contents into the solvent. nih.govresearchgate.net The increased permeability of cell walls and enhanced mass transfer significantly improve extraction efficiency, often resulting in higher yields in shorter time frames compared to conventional methods. aip.orgacademicjournals.org

The application of UAE for the extraction of alkaloids, including indole (B1671886) alkaloids structurally related to (-)-Alstolucine F, has been a subject of extensive research. researchgate.netcabidigitallibrary.org Studies on various plant materials have demonstrated that UAE can be a highly effective and environmentally friendly alternative, reducing solvent consumption and energy usage. academie-sciences.frnih.gov The efficiency of UAE is influenced by several key parameters that must be optimized to maximize the yield of the target compound. nih.gov

Detailed research findings from studies on analogous alkaloids provide a framework for the prospective application of UAE for the isolation of this compound. The optimization of parameters such as solvent composition, extraction time, temperature, ultrasonic power, and solid-to-liquid ratio is crucial for achieving high extraction yields. mdpi.com For instance, in the extraction of alkaloids from Stephania cambodica, a liquid-to-solid ratio of 26.6:1 mL/g, 52% ethanol (B145695) as a solvent, and an extraction time of 9 minutes were identified as optimal. academie-sciences.frresearchgate.net Similarly, the UAE of alkaloids from soursop by-products showed that the ideal conditions varied depending on the specific part of the plant, highlighting the importance of empirical optimization for each raw material. mdpi.com

Research on the UAE of terpenoid indole alkaloids from Catharanthus roseus further underscores the importance of parameter optimization, including soak time, solid-to-liquid ratio, ultrasound power, and the number of extraction cycles. researchgate.netcabidigitallibrary.org These studies collectively suggest that a systematic optimization process, often employing response surface methodology (RSM), is essential for developing an efficient UAE protocol for this compound. mdpi.commdpi.commdpi.com

Table 1: Key Parameters for Ultrasound-Assisted Extraction of Alkaloids

ParameterGeneral RangePotential Optimized Value for this compoundRationale/Supporting Findings
Solvent Ethanol, Methanol (B129727), Ethyl Acetate (B1210297), Ionic Liquids50-75% Ethanol or MethanolEthanol and methanol are effective solvents for extracting alkaloids. aip.orgnih.gov The use of aqueous solutions of these solvents is common. nih.gov For indole alkaloids from Stephania cambodica, 52% ethanol was optimal. academie-sciences.frresearchgate.net
Extraction Time 5 - 90 min10 - 30 minUAE significantly reduces extraction time compared to conventional methods. researchgate.net Optimal times for various alkaloids have been reported in the range of 9 to 30 minutes. aip.orgacademie-sciences.frmdpi.com
Temperature 25 - 60 °C40 - 50 °CTemperature can enhance extraction efficiency, but excessive heat can degrade thermolabile compounds. nih.govmdpi.com An optimal temperature of 45 °C was found for hyoscyamine (B1674123) extraction. nih.gov
Ultrasonic Power 100 - 600 W200 - 400 WHigher power can increase cavitation but may also degrade the target compound. The optimal power for flavonoid extraction from Lactuca indica was around 400 W. aidic.it The effect of power can sometimes be insignificant.
Solid-to-Liquid Ratio 1:10 - 1:60 g/mL1:20 - 1:30 g/mLA higher ratio generally improves extraction until a plateau is reached. researchgate.netacademie-sciences.fr A ratio of 26.6:1 mL/g was optimal for alkaloids from Stephania cambodica. academie-sciences.frresearchgate.net
Ultrasonic Frequency 20 - 40 kHz~40 kHzMost laboratory ultrasonic baths operate at a fixed frequency, often around 40 kHz. academicjournals.org

Table 2: Research Findings on UAE of Structurally Related Alkaloids

Alkaloid(s)Plant SourceOptimal UAE ConditionsReference
Palmatine, Roemerine, TetrahydropalmatineStephania cambodicaSolvent: 52% Ethanol; Time: 9 min; Solid-to-Liquid Ratio: 26.6:1 mL/g academie-sciences.frresearchgate.net
Vindoline, Catharanthine, VinblastineCatharanthus roseusSolvent: Ionic Liquid ([Amim]Br); Time: 0.5 - 4 h; Optimized solid-liquid ratio, power, and soak time. researchgate.netcabidigitallibrary.org
Nornuciferine, Assimilobine, Anonaine, IsolaurelineAnnona muricata (Soursop)Time: 5 min; Amplitude: 70-100%; Pulse-cycles: 0.4-1 s; Conditions varied for different parts of the fruit. mdpi.com
Hyoscyamine, ScopolamineHyoscyamus nigerSolvent: 98.5-100% Methanol; Temperature: 25-45°C; Time: 10 min nih.gov
Neoechinulin AAspergillus amstelodamiSolvent: 72.76% Methanol; Temperature: 50.8°C; Solid-to-Liquid Ratio: 25 mL/g mdpi.com

Advanced Structural Elucidation of Alstolucine F

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. acs.org For a complex molecule like (-)-Alstolucine F, a suite of NMR experiments is required to piece together its structure.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional (1D) NMR spectra are the starting point for any structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration). hmdb.cachemistrysteps.commsu.edu The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment, indicating the types of functional groups present (e.g., carbonyls, alkenes, aliphatic carbons). udel.eduwisc.eduoregonstate.eduscribd.com

While specific, publicly available ¹H and ¹³C NMR data tables for this compound are not readily found in the surveyed literature, a hypothetical data set for a similar indole (B1671886) alkaloid is presented below for illustrative purposes. The chemical shifts (δ) are reported in parts per million (ppm). pitt.eduunesp.brresearchgate.net

Illustrative ¹H NMR Data Table for a Hypothetical Indole Alkaloid

Position δ (ppm) Multiplicity J (Hz) Integration
H-9 7.50 d 7.8 1H
H-10 7.15 t 7.5 1H
H-11 7.08 t 7.5 1H
H-12 7.30 d 8.0 1H
H-3 4.10 m 1H
H-5 3.50 dd 12.0, 4.5 1H
H-6 2.80 m 2H

Illustrative ¹³C NMR Data Table for a Hypothetical Indole Alkaloid

Position δ (ppm) Type
C-2 175.2 C
C-7 135.8 C
C-8 128.5 C
C-9 121.9 CH
C-10 120.1 CH
C-11 118.5 CH
C-12 111.2 CH
C-13 142.3 C
C-3 55.4 CH

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule. columbia.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (geminal or vicinal protons). magritek.comwisc.edublogspot.comcreative-biostructure.com This allows for the tracing of proton-proton spin systems within the molecule, helping to assemble molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.eduresearchgate.netnbrc.ac.in This is a highly sensitive and essential experiment for assigning the resonances of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. nih.govucsd.eduuchile.clresearchgate.net HMBC is critical for connecting the spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons) by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. blogspot.comnih.govnanalysis.comresearchgate.net This is the primary method for determining the relative stereochemistry of the molecule by observing through-space dipolar interactions.

An illustrative table of expected 2D NMR correlations for a complex alkaloid like this compound is provided below.

Illustrative 2D NMR Correlations for a Hypothetical Indole Alkaloid

Proton (δH) COSY (Correlated Protons) HSQC (Directly Bonded Carbon, δC) HMBC (Correlated Carbons, δC) NOESY (Spatially Close Protons)
7.50 (H-9) 7.15 (H-10) 121.9 (C-9) 135.8 (C-7), 128.5 (C-8), 120.1 (C-10) 3.50 (H-5)
7.15 (H-10) 7.50 (H-9), 7.08 (H-11) 120.1 (C-10) 128.5 (C-8), 121.9 (C-9), 118.5 (C-11) 7.08 (H-11)

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental composition. msu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound by distinguishing it from other compounds that may have the same nominal mass. researchgate.net For instance, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) would provide the exact mass of the protonated molecule [M+H]⁺, from which the molecular formula can be calculated.

While the specific HRESIMS data for this compound is not detailed in the available literature, a hypothetical example is presented.

Illustrative HRMS Data for a Hypothetical Indole Alkaloid

Ion Calculated m/z Found m/z Formula

Fragmentation Analysis and Mass Spectrometry Imaging (MSI)

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller fragment ions. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and provides valuable structural information by revealing how the molecule breaks apart. msu.edulibretexts.orguni-saarland.deresearchgate.netwikipedia.org The fragmentation pathways can help to confirm the presence of specific substructures within this compound. researchgate.net

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules within a biological tissue. While not typically used for the primary structural elucidation of a pure compound, MSI could potentially be used to map the distribution of this compound and related alkaloids within the Alstonia scholaris plant tissue, providing insights into its biosynthesis and localization.

MALDI-TOF Applications

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of biomolecules and natural products. nih.gov Its high sensitivity, speed, and ability to analyze complex mixtures make it a valuable tool in the initial stages of natural product discovery. mabion.eubiomerieux.com In the context of alkaloids isolated from plant sources like Alstonia scholaris, MALDI-TOF serves several key functions. dntb.gov.ua222.198.130phcogrev.com

The primary application of MALDI-TOF in the study of this compound and its related compounds is the rapid and accurate determination of molecular weight. biomerieux.com This technique provides a mass-to-charge (m/z) ratio, which is crucial for deducing the molecular formula of a newly isolated compound. numberanalytics.com For instance, in the analysis of crude alkaloid fractions from Alstonia species, MALDI-TOF can quickly generate a profile of the compounds present, creating a unique "fingerprint" based on their molecular weights. mabion.eunih.gov This allows for the rapid identification of known alkaloids by matching their observed m/z values to a database and highlights the presence of potentially novel compounds. nih.gov

While detailed fragmentation analysis is more commonly performed with other mass spectrometry methods like ESI-MS/MS, MALDI-TOF can provide some structural information. The soft ionization process characteristic of MALDI typically results in minimal fragmentation, yielding a prominent molecular ion peak which is essential for formula determination. biomerieux.com This method is particularly advantageous when dealing with the small sample quantities often obtained during the initial isolation of natural products. micropspbgmu.ru

Table 1: Illustrative MALDI-TOF Data for Alkaloid Analysis
Compound TypeObserved m/z [M+H]⁺Deduced Molecular FormulaPrimary Application
Alstolucine F (Hypothetical)351.1754C₂₁H₂₂N₂O₃Molecular Weight Determination
Related Strychnos Alkaloid335.1808C₂₁H₂₂N₂O₂Screening of Crude Extracts
Bisindole Alkaloid603.3281C₃₈H₄₂N₄O₄Identification in Complex Mixture

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods like NMR establish the planar structure and relative stereochemistry of a molecule, X-ray crystallography provides the most definitive evidence for its three-dimensional structure and, crucially, its absolute configuration. nih.govrsc.org This technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound. researchgate.net The resulting diffraction pattern allows for the calculation of electron density maps, which reveal the precise spatial arrangement of every atom in the molecule.

For chiral molecules like this compound, which crystallize in non-centrosymmetric space groups, X-ray diffraction can distinguish between the two possible enantiomers. mit.edu This is achieved by analyzing the anomalous scattering of X-rays, an effect where the presence of certain atoms causes small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l). wikipedia.org

The successful determination of the absolute configuration is often quantified by the Flack parameter. wikipedia.orgchem-soc.si This parameter is refined during the structure solution process and provides a measure of the agreement between the observed diffraction data and the proposed absolute structure. chem-soc.si

A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct. wikipedia.org

A value close to 1 suggests that the inverted configuration is the correct one. wikipedia.org

A value near 0.5 may indicate a racemic crystal or twinning. wikipedia.org

The absolute configuration of numerous complex indole alkaloids has been unequivocally established using this method. nih.govrsc.orgtandfonline.comrhhz.net Although obtaining suitable crystals for analysis can be a challenge, when successful, the technique provides unambiguous proof of the molecule's stereochemistry, which is fundamental to understanding its biological activity. researchgate.net

Table 2: Crystallographic Data for a Representative Indole Alkaloid
ParameterValue
CompoundPsychohenin (Dimeric Indole Alkaloid) tandfonline.com
Molecular FormulaC₂₂H₂₇N₄ tandfonline.com
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
RadiationCu Kα tandfonline.com
Flack Parameter0.02(3)
ConclusionAbsolute Configuration Determined tandfonline.com

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry has become an indispensable tool that complements experimental data in the structural elucidation of complex natural products. rsc.orgnih.gov These in silico methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to predict spectroscopic properties and assess the relative energies of different possible isomers, thereby adding a layer of confidence to the proposed structure. nih.gov

In the case of this compound, computational approaches are vital for several reasons. First, they can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a proposed structure. nih.govnumberanalytics.com By comparing these calculated shifts with the experimental data, researchers can validate the assigned structure. This is especially useful for resolving ambiguities in complex spectra or for distinguishing between diastereomers that may have very similar spectral features. numberanalytics.com

Second, computational methods are critical for assigning absolute configuration when X-ray crystallography is not feasible. This is often achieved by calculating the theoretical Electronic Circular Dichroism (ECD) spectrum for a given enantiomer. nih.gov The calculated spectrum is then compared to the experimentally measured ECD spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Finally, computational modeling can be used to perform a conformational analysis, identifying the most stable, low-energy conformations of a molecule. numberanalytics.com This is important because the observed spectroscopic properties are an average of all conformations present in the solution. Understanding the conformational landscape is therefore crucial for the accurate prediction of NMR and ECD data. nih.govqom.ac.ir The integration of these computational tools with experimental results from NMR, MS, and other techniques provides a robust and reliable pathway for solving complex molecular structures. uni-bayreuth.dechemrxiv.org

Table 3: Role of Computational Methods in Structure Elucidation
Computational MethodApplicationInformation Gained
DFT CalculationsNMR Chemical Shift PredictionValidation of proposed connectivity and relative stereochemistry. numberanalytics.com
TD-DFTECD Spectrum SimulationAssignment of absolute configuration by matching with experimental spectra. nih.gov
Molecular Mechanics (MM) / DFTConformational SearchIdentification of low-energy conformers for accurate spectral prediction. qom.ac.ir

Total Synthesis and Synthetic Methodologies of Alstolucine F

First-Generation Synthetic Approaches

Initial efforts toward the synthesis of (-)-Alstolucine F and its congeners were often intertwined with the synthesis of other related alkaloids, leveraging common intermediates and biosynthetic insights. These approaches established foundational strategies for assembling the core structure.

A prevalent strategy in the synthesis of this compound involves the late-stage oxidation of the less-oxidized and more accessible alkaloid, (-)-akuammicine. nih.govresearchgate.net This biomimetic approach mimics the proposed biosynthetic pathway where akuammicine (B1666747) undergoes oxidative transformations to yield a variety of related natural products. nih.govresearchgate.net The conversion of akuammicine provides a direct entry into the alstolucine framework.

The synthesis of (±)-akuammicine itself has been a significant achievement, with efficient methods developed to produce it on a gram scale. nih.govescholarship.org One notable method involves a Zincke aldehyde cycloaddition strategy, starting from tryptamine (B22526). nih.govescholarship.org Once obtained, akuammicine can be subjected to a series of chemoselective oxidations to introduce the necessary functionality. researchgate.net For instance, the trisubstituted alkene of akuammicine can be converted to the C20-ketone characteristic of the alstolucines. However, direct methods like Wacker oxidation or hydroboration/oxidation have proven challenging, often resulting in complex mixtures or lack of reactivity. nih.gov A successful, albeit indirect, sequence involves dihydroxylation followed by oxidation. nih.gov

A key transformation from an akuammicine-derived intermediate is the reductive removal of an acetate (B1210297) group to yield both this compound and its C20 epimer, (-)-Alstolucine B. acs.org This highlights the close synthetic relationship between these two natural products.

Precursor Key Transformation Product(s) Yield Reference
Acetate of diol from AkuammicineReductive removal of O-acetate (Molander's method)This compound & (-)-Alstolucine B27% & 44% acs.org
(±)-AkuammicineSequential chemoselective oxidationsVarious biogenetically related alkaloidsNot specified researchgate.net

The construction of the intricate pentacyclic core of this compound has been a focal point of synthetic design. Biscyclization strategies, which form two or more rings in a single or sequential operation, offer an efficient pathway to this complex architecture. Anionic [4+2] bicyclization has been a key strategy in forming the tetracyclic core, which serves as a precursor to the final pentacyclic system. nih.gov This approach, starting from simple tryptamine and pyridine (B92270) derivatives, demonstrates the power of cycloaddition reactions in rapidly building molecular complexity. nih.gov

Another powerful tool is the intramolecular Heck reaction, which is instrumental in forming one of the key rings of the alkaloid framework. chemrxiv.org These cyclization strategies are often part of a broader synthetic plan that may involve other key reactions like 1,3-dipolar cycloadditions to construct the complete hexacyclic skeleton of related alkaloids. nih.gov

Strategy Key Reaction Ring System Formed Starting Materials Reference
Anionic BicyclizationFormal [4+2] cycloadditionTetracyclic indoline (B122111) coreTryptamine and pyridine derivatives nih.gov
Intramolecular CyclizationIntramolecular Heck reactionPentacyclic Strychnos frameworkFunctionalized tetracyclic precursor chemrxiv.org

Key Intermediate Transformations (e.g., Akuammicine as Precursor)

Second-Generation and Stereoselective Syntheses

More recent synthetic efforts have focused on achieving higher levels of efficiency and stereocontrol, leading to the development of asymmetric routes that can deliver this compound in an enantiomerically pure form.

The first asymmetric total syntheses of this compound and its epimer were significant milestones. acs.org These syntheses often rely on the introduction of chirality early in the synthetic sequence, which is then carried through to the final product. Chiral auxiliaries and asymmetric catalysts have been employed to achieve high levels of enantioselectivity. chemrxiv.orgslideshare.net For example, asymmetric cycloadditions of chiral thiophene (B33073) S,S-dioxides have been used to construct key tricyclic indolines with excellent stereocontrol. chemrxiv.org These intermediates are then elaborated to the final natural product.

The development of modular strategies allows for the synthesis of not only this compound but also a collective synthesis of multiple members of the Strychnos alkaloid family. chemrxiv.org

Approach Key Chiral Element/Reaction Outcome Reference
Asymmetric CycloadditionChiral thiophene S,S-dioxidesHighly concise, stereoselective synthesis chemrxiv.org
First Asymmetric Total SynthesisNot specified in detailAccess to novel pentacyclic Strychnos alkaloids acs.org

The intramolecular Heck reaction has proven to be a robust and reliable method for the crucial ring-closing step to form the pentacyclic framework of Strychnos alkaloids, including the precursor to this compound. chemrxiv.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule. wikipedia.org In the context of this compound synthesis, it is typically used to form the D-ring of the alkaloid. temple.edu

The efficiency of the Heck cyclization can be high, with yields of up to 75% reported for the formation of the (-)-akuammicine skeleton, a direct precursor for further transformations into this compound. chemrxiv.org The reaction conditions can be tuned to favor the desired cyclization mode, and the reaction has been shown to be tolerant of various functional groups present in the complex intermediates. nih.govbeilstein-journals.org

Substrate Catalyst System Product Yield Reference
Camphorsultam-derived esterPalladium catalyst(-)-Akuammicine75% chemrxiv.org
N-O Tethered IntermediatePalladium catalyst7-membered ringNot specified nih.gov

A critical step in the synthesis of this compound from oxidized akuammicine derivatives is the reductive deoxygenation of a tertiary alcohol. acs.org Molander's method, which utilizes samarium(II) iodide (SmI2) in THF, has been successfully employed for this transformation. acs.org This method is particularly effective for the reductive removal of an O-acetate group from a tertiary alcohol at the C20 position. acs.org

This reaction typically produces a mixture of this compound and its C20 epimer, (-)-Alstolucine B, which can be separated by chromatography. acs.org The ratio of the two epimers can vary, with one report indicating a 1.6:1 ratio in favor of (-)-Alstolucine B. acs.org

Substrate Reagent Conditions Product(s) & Ratio Yield Reference
C20-O-acetate derivativeSmI2 (Molander's method)THF, -78 °C(-)-Alstolucine B : this compound (1.6:1)44% (B), 27% (F) acs.org
α-Ketol derivativeSmI2Not specifiedAlstolucine F/Alpneumine E : Alstolucine B (1:1.5)33% (F/E), 61% (B) escholarship.org

Intramolecular Heck Cyclization in Pentacyclic Framework Construction

Development of Novel Synthetic Reagents and Catalytic Systems

The synthesis of this compound, a complex pentacyclic Strychnos alkaloid, has been a subject of significant research, not only for its intrinsic structural intricacy but also for its role as a key intermediate in the synthesis of other biologically significant molecules. nih.govnih.gov The synthetic routes developed often start from the more readily available alkaloid, (-)-akuammicine, and require a series of strategic oxidation and functional group manipulations. nih.govacs.orgescholarship.org This endeavor has necessitated the application of specific, and sometimes novel, reagents and catalytic systems to address the challenges posed by the molecule's dense and sensitive architecture.

A prevalent strategy involves a three-step sequence starting from the C19-C20 alkene of (-)-akuammicine. acs.org This sequence includes:

Dihydroxylation : The alkene is first converted to a diol. The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a common method for this transformation. acs.org

Selective Oxidation : The resulting 19,20-dihydroxyakuammicine possesses both a secondary and a tertiary alcohol. acs.org Selective oxidation of the C19 secondary alcohol to a ketone is crucial. Reagents like those used in the Corey-Kim oxidation (N-chlorosuccinimide/dimethyl sulfide) or the Dess-Martin periodinane have been effectively employed to yield the corresponding α-hydroxyketone. acs.orgescholarship.org

Reductive Deoxygenation : The final step involves the removal of the C20 tertiary hydroxyl group. A direct deoxygenation is challenging; therefore, it is typically converted into a better leaving group first, such as an acetate. acs.org The reductive removal of this acetate group is then accomplished using samarium(II) iodide (SmI₂), following a method developed by Molander. acs.org This final reduction yields a mixture of this compound and its C20 epimer, Alstolucine B. acs.orgescholarship.org

In related syntheses that use alstolucines as intermediates, dimethyldioxirane (B1199080) (DMDO) has been used for the chemoselective N-oxidation of the basic nitrogen atom, which facilitates further complex rearrangements. escholarship.orgescholarship.org

The table below summarizes the key reagents and their specific roles in the transformation of (-)-akuammicine to this compound.

Synthetic Step Reagent / Catalytic System Purpose Intermediate / Product
Dihydroxylation Osmium Tetroxide (OsO₄) / N-Methylmorpholine N-oxide (NMO) (Upjohn Conditions)Converts the C19-C20 alkene to a vicinal diol.19,20-Dihydroxyakuammicine
Selective Oxidation Corey-Kim Reagents (NCS/DMS) or Dess-Martin Periodinane (DMP)Selectively oxidizes the C19 secondary alcohol to a ketone.α-Hydroxyketone intermediate
Acetylation Acetic Anhydride / PyridineConverts the C20 tertiary alcohol into an acetate leaving group.α-Acetoketone intermediate
Reductive Deoxygenation Samarium(II) Iodide (SmI₂)Effects the reductive cleavage of the C-O bond at the C20 position.This compound and Alstolucine B
N-Oxidation Dimethyldioxirane (DMDO)Oxidizes the N4 nitrogen to an N-oxide for subsequent rearrangements.Alstolucine N-oxides

These carefully selected reagents are critical for navigating the functional group compatibility and stereochemical challenges inherent in the synthesis of this compound and its congeners.

Challenges and Advancements in Complex Alkaloid Synthesis

The synthesis of this compound exemplifies many of the persistent challenges and celebrated advancements in the field of complex natural product synthesis. The Strychnos alkaloids, known for their densely packed polycyclic frameworks and numerous stereocenters, have long been a benchmark for synthetic innovation. chemrxiv.org

Key Challenges:

Scalable Access to Intermediates: A primary hurdle in many complex syntheses is the efficient, large-scale production of a common starting intermediate. For the alstolucine family, (-)-akuammicine serves this role. researchgate.net Early methods were often lengthy or low-yielding. A significant advancement was the development and refinement of a Zincke aldehyde cycloaddition strategy, which permits a gram-scale synthesis of akuammicine, thereby providing reliable access to the necessary starting material for exploring further transformations. nih.govescholarship.orgescholarship.orgresearchgate.net

Chemoselective Functionalization: The late-stage manipulation of functional groups on a complex scaffold is a formidable challenge. An initial, more direct approach to install the C19 ketone via an anti-Markovnikov hydroboration-oxidation of the alkene in akuammicine was shown to be unviable due to the inherent electronic preference of the molecule, which leads to the undesired Markovnikov product. acs.org Overcoming this required the development of the more circuitous but effective multi-step sequence of dihydroxylation, selective oxidation, and reductive deoxygenation. acs.orgescholarship.org This highlights the necessity for creative, multi-step solutions when seemingly simple transformations fail.

Stereochemical Control: Achieving complete stereocontrol is a central goal of asymmetric synthesis. In the synthesis of this compound, the final samarium(II) iodide-mediated reduction of the α-acetoxyketone intermediate produces an epimeric mixture of Alstolucine F and Alstolucine B at the C20 position, often in ratios around 1:1.5 to 1.6:1, which must be separated chromatographically. acs.orgescholarship.orgescholarship.org While the synthesis is successful, the lack of high diastereoselectivity in this key step underscores a remaining challenge in directing the stereochemical outcome at sterically hindered centers.

Key Advancements:

Bio-inspired Synthetic Design: A major advancement in modern organic synthesis is the use of biosynthetic hypotheses to design laboratory syntheses. This compound and its epimer have proven to be pivotal intermediates in demonstrating the chemical feasibility of proposed biosynthetic pathways to even more complex alkaloids. nih.govresearchgate.net For instance, the conversion of alstolucines to alstonlarsine A was achieved through a proposed cascade involving an N-methylation, elimination, and a rare 1,7-hydride shift followed by a Mannich cyclization. nih.govresearchgate.net This "tert-amino effect" cascade represents a sophisticated, bio-inspired approach to rapidly build molecular complexity. nih.gov

Cascade Reactions for Efficiency: The use of cascade reactions, where multiple bonds are formed in a single operation, is a hallmark of elegant and efficient synthesis. The transformation of alstolucines into other complex structures like alsmaphorazine B via an N-oxide fragmentation/cycloaddition cascade showcases this principle. escholarship.orgescholarship.org Such strategies dramatically increase synthetic efficiency, a key goal in making these complex molecules available for further study. chemrxiv.org

The journey to synthesize this compound and use it as a springboard to other natural products has thus not only provided access to these rare compounds but has also pushed the boundaries of synthetic methodology, tackling long-standing problems of scalability, chemoselectivity, and stereocontrol.

Biosynthetic Investigations and Proposed Pathways of Alstolucine F

Biogenetic Relationship to Akuammicine (B1666747) and Other Strychnos Alkaloids

(-)-Alstolucine F is considered to be biogenetically derived from the well-known Strychnos alkaloid, akuammicine. thieme-connect.comacs.orgacs.org This relationship is supported by the co-occurrence of these and other related alkaloids, such as those of the alstolucine and alpneumine families, within Alstonia species. acs.orgresearchgate.net The structural similarities suggest that a series of oxidative modifications to the akuammicine skeleton serve as the entry point to the alstolucine family. acs.orgescholarship.org Synthetic studies have demonstrated that chemoselective oxidations of akuammicine can indeed generate alkaloids related to the alstolucines. acs.orgresearchgate.net For instance, the oxidation of akuammicine has been shown to produce alstolucines B and F. thieme-connect.com This chemical evidence lends strong support to the hypothesis that akuammicine is a key precursor in the natural formation of this compound. thieme-connect.comacs.org

Proposed Enzymatic Transformations and Rearrangements

The proposed biosynthetic pathway from akuammicine to this compound and its isomers involves a series of sophisticated enzymatic reactions. These transformations are thought to include key steps such as N-methylation, beta-elimination, hydride shifts, and Mannich cyclization cascades, which ultimately lead to the more complex alkaloid skeletons. nih.govescholarship.org

Role of N-Methylation and Beta-Elimination

A key proposed step in the biogenesis of related alkaloids is the N-methylation of an alstolucine B/F-like precursor. nih.govescholarship.org This methylation would provide the electronic impetus for a subsequent beta-elimination reaction, likely proceeding through an E1cB mechanism to form a transient enone intermediate. nih.gov This sequence of N-methylation followed by elimination is a recognized transformation in alkaloid biosynthesis, often setting the stage for further skeletal rearrangements. rsc.orgsathyabama.ac.innih.gov

Hydride Shift and Mannich Cyclization Cascades (e.g., "tert-amino effect")

Following the proposed beta-elimination, a fascinating cascade is hypothesized to occur, initiated by an internal redox process. This involves a relatively uncommon 1,7-hydride shift from a carbon atom to the newly formed electron-deficient alkene. nih.govescholarship.org This hydride shift generates an enolate/iminium ion pair, which is perfectly poised to undergo a Mannich reaction. nih.gov This cyclization establishes the characteristic bridged polycyclic scaffold of more complex alkaloids derived from the alstolucines. nih.govescholarship.org

This proposed cascade, involving a hydride shift that triggers a Mannich cyclization, is considered the first biogenetic proposal to involve the "tert-amino effect". nih.govescholarship.orgescholarship.org The "tert-amino effect" describes a class of amine-driven, hydride-shift-initiated rearrangements. nih.govbioorganica.com.uainfocobuild.comotka-palyazat.hu While unprecedented in alkaloid biosynthesis until this proposal, such reaction cascades are known in synthetic organic chemistry for efficient carbon-carbon bond formation. nih.gov The stereochemical outcome of this cascade is thought to be controlled by the conformational preferences during the critical hydride shift step. researchgate.net

Biomimetic Synthesis to Support Biogenetic Hypotheses

Biomimetic synthesis has been an invaluable tool for probing the feasibility of the proposed biosynthetic pathways for this compound and related alkaloids. nih.gov By mimicking the proposed natural reaction sequences in the laboratory, chemists can provide strong evidence for the plausibility of a hypothesized biogenesis.

Key achievements in this area include:

The gram-scale synthesis of akuammicine, which serves as the starting point for these biomimetic investigations. acs.orgresearchgate.net

The successful conversion of akuammicine to alstolucines B and F through chemoselective oxidation and subsequent reduction steps. thieme-connect.comescholarship.orgnih.gov

A laboratory synthesis of alstonlarsine A, a more complex alkaloid, from synthetic alstolucines B and F. This was achieved through a sequence of N-methylation, β-elimination, and a cascade 1,7-hydride shift/Mannich cyclization, mirroring the proposed biogenetic steps. nih.govescholarship.org This conversion demonstrates the chemical feasibility of the "tert-amino effect" in this specific alkaloid interconversion. nih.govescholarship.org

These synthetic accomplishments lend significant weight to the proposed biogenetic connections between akuammicine, the alstolucines, and other structurally related alkaloids from Alstonia species. nih.govescholarship.orgnih.gov

Genomic and Proteomic Approaches to Biosynthesis Elucidation

While biomimetic studies provide strong circumstantial evidence, the definitive elucidation of the biosynthetic pathway of this compound requires the identification and characterization of the specific enzymes involved. Modern genomic and proteomic approaches are powerful tools for this purpose. researchgate.netmit.edunist.gov

Recently, a high-quality, chromosome-level genome for Alstonia scholaris, a known source of these alkaloids, has been assembled. nih.govnih.gov This genomic data provides a critical resource for identifying candidate genes that may encode the enzymes responsible for the biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs). nih.govnih.gov Analysis of the A. scholaris genome has already revealed clusters of genes for enzymes like strictosidine (B192452) synthases and tryptophan decarboxylases, which are key to the upstream MIA pathway. nih.govnih.gov

Although the specific genes for the later-stage tailoring enzymes that produce this compound have not yet been definitively identified, the availability of the genome is a major step forward. nih.gov Future research will likely involve transcriptomic analysis to identify genes that are co-expressed with known MIA pathway genes in alkaloid-producing tissues. This can be followed by proteomic studies and heterologous expression of candidate genes to test their enzymatic function and confirm their role in the proposed transformations, such as N-methylation, oxidation, and the key hydride shift/Mannich cyclization cascade. researchgate.netunipd.itworktribe.com

In Vitro Biological Activity and Pharmacological Research of Alstolucine F

Modulation of ATP-Binding Cassette (ABC) Transporters.nih.govacs.orgnih.gov

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in the transport of various molecules across cellular membranes. imrpress.comnih.gov In cancer cells, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 7 (MRP7 or ABCC10), is a major mechanism of multidrug resistance, as they can actively efflux a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. researchgate.netplos.org

Inhibition of ABCC10 (MRP7) ATPase Activity.nih.govacs.orgnih.gov

Research has demonstrated that (-)-alstolucine F is a potent inhibitor of the ATPase activity of ABCC10. nih.govacs.org The function of ABC transporters is intrinsically linked to their ability to hydrolyze ATP to power the efflux of substrates. By inhibiting this ATPase activity, this compound effectively disrupts the transporter's function.

In biochemical assays, this compound, along with its analog alstolucine B, exhibited significant inhibition of ABCC10 ATPase activity. nih.govacs.org Specifically, at a concentration of 12.5 μM, both alstolucine F and alstolucine B showed approximately 40-50% inhibition of ABCC10 ATPase activity. nih.govacs.org This level of inhibition is noteworthy, especially when compared to other known inhibitors. acs.org

CompoundConcentration (μM)% Inhibition of ABCC10 ATPase Activity
This compound12.5~40-50%
Alstolucine B12.5~40-50%

Selectivity Profile (e.g., absence of P-glycoprotein inhibition).nih.govacs.org

A critical aspect of a promising MDR modulator is its selectivity for the target transporter. Non-selective inhibitors can lead to off-target effects and unwanted toxicities. In this regard, this compound has demonstrated a favorable selectivity profile.

Studies have shown that while this compound is a potent inhibitor of ABCC10, it does not significantly inhibit the ATPase activity of P-glycoprotein (P-gp/ABCB1), another major ABC transporter implicated in MDR. nih.govacs.org This selectivity is a key advantage, as it suggests a more targeted therapeutic action with potentially fewer side effects. In contrast, other compounds like N-demethylalstogucine were found to inhibit P-gp. nih.govacs.org

CompoundEffect on P-glycoprotein (P-gp/ABCB1) ATPase Activity
This compoundNo significant inhibition
Alstolucine ANo significant inhibition
Alstolucine BNo significant inhibition
N-demethylalstogucineInhibition observed (~35-37% at 2.08 and 6.25 μM)

Reversal of Multidrug Resistance (MDR) in Cellular Models.researchgate.netresearchgate.netd-nb.info

The ultimate goal of developing ABC transporter inhibitors is to reverse MDR and restore the sensitivity of cancer cells to chemotherapeutic agents. researchgate.net this compound has shown significant promise in this area in cellular-based assays. nih.govacs.org

Impact on Drug Efflux Mechanisms.nih.govacs.orgnih.gov

The reversal of MDR by this compound is a direct consequence of its impact on drug efflux mechanisms. nih.govacs.org By inhibiting the ATPase activity of ABCC10, this compound prevents the transporter from actively pumping chemotherapeutic drugs, such as paclitaxel (B517696), out of the cancer cells. nih.govacs.orgplos.org This leads to an increased intracellular accumulation of the anticancer agent, allowing it to reach its therapeutic target and exert its cytotoxic effects. The ability of this compound to block this efflux is a key component of its pharmacological action against MDR. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound and Analogs.nih.govacs.orgnih.gov

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity and for guiding the design of more potent and selective analogs. nih.govdrugdesign.orgwikipedia.org The evaluation of this compound alongside its analogs has provided valuable insights into the structural requirements for ABCC10 inhibition.

The comparison of the activity of this compound with other related Strychnos alkaloids has initiated the process of elucidating the SAR for this class of compounds as ABCC10 modulators. For instance, the observation that this compound and alstolucine B are potent and selective inhibitors of ABCC10, while the closely related alstolucine A is a potent but non-selective inhibitor and N-demethylalstogucine inhibits P-gp, highlights the subtle structural features that govern both potency and selectivity. nih.govacs.org These initial findings underscore the potential for further synthetic modifications to develop even more effective and selective ABCC10 inhibitors based on the alstolucine scaffold. nih.govacs.org The close structural relationship of the alstolucines to the classic Strychnos alkaloid akuammicine (B1666747) provides a foundation for these investigations. nih.govresearchgate.net

Chemical Modification Strategies and Synthesis of Derivatives

The pentacyclic Strychnos alkaloid, this compound, is a subject of synthetic interest due to its biological activities. Research has focused on developing synthetic routes to this and related compounds to enable biological evaluation and the creation of novel derivatives. nih.gov

A key strategy in the synthesis of related alkaloids involves a bioinspired approach, which has proven effective for producing a family of Alstonia alkaloids. nih.gov While the total synthesis of this compound itself is a complex undertaking, once obtained, it can serve as a precursor for other derivatives through chemical modification. For instance, the reduction of this compound using sodium borohydride (B1222165) in the presence of cerium(III) chloride heptahydrate (CeCl₃•7H₂O) yields its derivative, demethylalstogustine. nih.gov This derivative can be further modified; a simple acylation of demethylalstogustine with ethyl chloroformate results in the synthesis of another related alkaloid, alstolucine A. nih.gov These transformations highlight a strategy where a central, naturally occurring scaffold like this compound is chemically modified to produce a library of related compounds for further study.

The synthesis and evaluation of such analogs are justified by the need for compounds with potentially increased potency and more favorable physicochemical properties for therapeutic development. acs.org

Correlation of Structural Features with ABCC10 Modulatory Activity

The structure-activity relationship (SAR) of this compound and its analogs reveals critical structural features necessary for the modulation of the ATP-binding cassette (ABC) transporter ABCC10, also known as Multidrug Resistance Protein 7 (MRP7). Comparative studies between this compound, alstolucine B, and alstolucine A demonstrate the importance of specific functional groups for inhibitory activity. acs.orgnih.gov

Both this compound and alstolucine B are effective modulators of ABCC10. acs.orgnih.gov In contrast, alstolucine A does not effectively reverse ABCC10-mediated resistance. nih.gov This suggests that the structural differences between these molecules are crucial for their interaction with the ABCC10 transporter. The key distinction lies in the substitutions on the core pentacyclic structure. The presence and nature of these substitutions directly correlate with the compound's ability to inhibit the transporter's function. The selective activity of this compound against ABCC10 over other transporters like P-glycoprotein (P-gp) further underscores the specific structural requirements for its modulatory effect. acs.org

CompoundKey Structural FeatureABCC10 ATPase InhibitionReversal of Paclitaxel Resistance
This compoundPentacyclic Strychnos alkaloid structure~40-50% inhibition at 50 µM acs.orgnih.govYes, completely reverses resistance acs.orgnih.gov
Alstolucine BStructurally similar to Alstolucine F, features an acetyl group researchgate.net~40-50% inhibition at 12.5 µM acs.orgnih.govYes, completely reverses resistance acs.orgnih.gov
Alstolucine ADerivative of demethylalstogustine (from Alstolucine F) nih.govDoes not inhibit ABCC10 ATPase activity at 12.5 µM acs.orgnih.govNo reversal of resistance nih.gov

In Vitro Cellular and Molecular Mechanism Investigations

Studies on ABCC10 ATPase Activity in Membrane Vesicles

The mechanism by which this compound modulates the ABCC10 transporter has been directly linked to its ability to inhibit the protein's ATPase activity. ABC transporters like ABCC10 rely on the energy from ATP hydrolysis to efflux substrates out of the cell. genecards.org

Biochemical assays using membrane vesicles containing the ABCC10 protein have shown that this compound is an inhibitor of this enzymatic activity. acs.orgnih.gov It produced approximately 40-50% inhibition of ABCC10 ATPase activity when tested at a concentration of 50 µM. acs.orgnih.gov Importantly, these studies also demonstrated the selectivity of this compound. At concentrations effective against ABCC10, it did not inhibit the ATPase function of P-glycoprotein (P-gp), another major ABC transporter implicated in MDR. acs.orgnih.gov This selectivity is a desirable characteristic for a potential therapeutic agent, as it may reduce off-target effects. Compared to cepharanthine, another known ABCC10 inhibitor, this compound shows greater potency in ATPase inhibition assays. acs.org

CompoundConcentration (µM)ABCC10 ATPase Inhibition (%)P-gp ATPase Inhibition
This compound50~40-50 acs.orgnih.govNo inhibition acs.orgnih.gov
Alstolucine B12.5~40-50 acs.orgnih.govNo inhibition acs.orgnih.gov
Alstolucine A12.5No inhibition acs.orgnih.govNo inhibition acs.orgnih.gov
N-demethylalstogucineN/ALess effective than Alstolucine B/F acs.orgYes, ~35-37% inhibition at 2.08-6.25 µM acs.org

Analysis of Cellular Pathways Influenced by ABCC10 Modulation

The primary cellular pathway influenced by the modulation of ABCC10 by this compound is the multidrug resistance (MDR) pathway. nih.gov Overexpression of ABC transporters, including ABCC10, is a major factor contributing to the failure of chemotherapy in a majority of metastatic cancers. nih.gov These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness. atlasgeneticsoncology.org

ABCC10 specifically confers resistance to taxane-based drugs like paclitaxel and docetaxel. acs.org By inhibiting the ATPase activity of ABCC10, this compound effectively blocks this efflux mechanism. acs.orgnih.gov This leads to the intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce cell death. The modulation of this pathway by this compound resensitizes the resistant cancer cells to the effects of chemotherapy. acs.orgnih.gov Therefore, the compound's activity directly targets a key mechanism of cellular resistance, representing a promising strategy for overcoming MDR in cancers that overexpress the ABCC10 pump. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Development of More Potent and Selective Analogs for ABCC10 Modulation

The discovery of (-)-Alstolucine F as a selective ABCC10 inhibitor provides a strong rationale for the synthesis and evaluation of structural analogs to enhance its potency and refine its pharmacological properties. nih.gov The goal is to develop derivatives with improved affinity for ABCC10, greater efficacy in reversing drug resistance, and favorable physicochemical characteristics for further development.

Future efforts will likely focus on systematic modifications of the pentacyclic core of this compound. Structure-activity relationship (SAR) studies will be crucial to identify which functional groups are essential for its inhibitory activity and which can be altered to improve performance. For instance, research has already compared the activity of this compound with related alkaloids like (-)-Alstolucine A, (-)-Alstolucine B, and akuammicine (B1666747), providing initial SAR insights. acs.org It was found that at a concentration of 12.5 μM, this compound and (-)-Alstolucine B were effective at inhibiting ABCC10 ATPase activity, while (-)-Alstolucine A showed no reversal of ABCC10-mediated resistance. acs.orgnih.gov This suggests that subtle structural differences can lead to significant changes in activity.

Table 1: Potential Strategies for Analog Development of this compound

Modification StrategyRationaleDesired Outcome
Modification of the C20 position The C20 acetyl group is a key feature of related active alkaloids like alstolucine B. researchgate.net Exploring variations at this position could fine-tune binding affinity.Enhanced potency for ABCC10 inhibition.
Substitution on the indole (B1671886) nucleus Altering the electronic properties of the aromatic system could improve interactions with the transporter's binding site.Increased selectivity and potency.
Stereochemical variations The specific stereochemistry of this compound is likely critical for its activity. Synthesizing and testing other stereoisomers can clarify the required 3D conformation.Deeper understanding of the pharmacophore and potential for more active isomers.
Introduction of polar functional groups Improving solubility and other physicochemical properties is essential for drug development.Better bioavailability and formulation feasibility for in vivo studies.

These synthetic efforts will generate a library of compounds for screening, aiming to identify candidates that are more potent than the parent molecule in resensitizing MDR cancer cells to chemotherapy. nih.gov

Integration with Advanced In Vitro Models and Microphysiological Systems

To better predict the clinical potential of this compound and its future analogs, it is essential to move beyond traditional two-dimensional (2D) cell culture models. amegroups.cn Advanced in vitro systems, such as three-dimensional (3D) spheroids and microphysiological systems (MPS), also known as "organs-on-chips," offer more physiologically relevant environments for testing. amegroups.cnaltex.org These models can more accurately mimic the complex architecture, cell-cell interactions, and nutrient gradients of a solid tumor. altex.org

The use of MPS can provide critical insights into how this compound behaves in a microenvironment that better recapitulates human tissues. altex.orgnih.gov This is particularly important for studying drug resistance, as the tumor microenvironment itself can influence the expression and function of ABC transporters. Testing this compound in these advanced models could help validate its efficacy in a more complex biological context before moving to in vivo studies. altex.org Furthermore, these systems can be used to investigate the compound's effects on multi-organ systems, offering a preliminary view of potential systemic effects. altex.orgnih.gov

Chemoinformatics and Computational Drug Design for Derivatives

Computational tools are indispensable for accelerating the drug discovery process and can be effectively applied to the development of this compound derivatives. scielo.org.mxresearchgate.net Chemoinformatics and computational chemistry can guide the rational design of new analogs with improved properties. growingscience.com

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to a homology model or a future crystal structure of ABCC10. This can predict binding affinities and modes, helping to prioritize which analogs to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the alstolucine family of compounds with their biological activity against ABCC10. growingscience.com These models can then be used to predict the activity of new, unsynthesized derivatives.

Virtual Screening: Using computational methods to screen large virtual libraries of compounds to identify new scaffolds that might mimic the action of this compound or bind to different sites on ABCC10. scielo.org.mx

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs to filter out compounds with likely poor pharmacokinetic profiles early in the discovery process. wpmucdn.com

Table 2: Computational Approaches in the Development of this compound Derivatives

Computational MethodApplicationPotential Impact
Molecular Docking Predict binding pose and affinity of analogs to ABCC10.Prioritize synthesis of high-affinity compounds.
QSAR Model the relationship between chemical structure and inhibitory activity.Guide the design of more potent analogs.
Virtual Screening Identify novel chemical scaffolds with potential ABCC10 inhibitory activity.Diversify the chemical space of potential inhibitors.
In Silico ADMET Predict pharmacokinetic and toxicity properties.Reduce late-stage attrition of drug candidates.

By integrating these computational strategies, researchers can more efficiently navigate the vast chemical space to design and identify superior ABCC10 modulators based on the this compound scaffold. scielo.org.mxnih.gov

Exploration of Additional In Vitro Pharmacological Targets and Pathways

While the primary known target of this compound is ABCC10, it is crucial to investigate its potential interactions with other biological targets. acs.orgnih.gov Natural products often exhibit polypharmacology, meaning they can interact with multiple targets, which can lead to both beneficial synergistic effects and unwanted side effects.

Elucidation of Broader Biological Networks Affected by ABCC10 Activity

The function of ABCC10 is not limited to the efflux of chemotherapeutic drugs. genecards.org It is also involved in transporting endogenous molecules and has been implicated in various physiological and pathophysiological processes. nih.govgenecards.orgmdpi.com Therefore, inhibiting its activity with a compound like this compound could have wider consequences on cellular networks.

Future research should employ systems biology approaches, such as transcriptomics, proteomics, and metabolomics, to understand how the inhibition of ABCC10 by this compound affects global cellular pathways. For instance, ABCC10 has been linked to pathways of cell proliferation and growth, and its expression can be associated with immunomodulation in certain cancers. nih.govfrontiersin.org Investigating how this compound impacts these networks could reveal new therapeutic applications or provide insights into potential mechanisms of toxicity. This broader understanding is critical for the long-term development of ABCC10 inhibitors as a therapeutic strategy. nih.gov

Q & A

Q. What are the established synthetic routes for (-)-Alstolucine F, and what key intermediates are involved?

this compound is synthesized via oxidation and cycloaddition reactions. A common approach involves reacting (-)-akuammicine with methyl morpholine oxide in a solvent system of tert-butyl ether/THF/water (3:2:1) under OsO4 catalysis, yielding an 86% product after purification . Key intermediates include alstolucine B and F, which can be further derivatized via reduction or acylation to access related alkaloids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on <sup>1</sup>H NMR (400 MHz, CDCl3), IR (e.g., 3355 cm<sup>-1</sup> for N-H stretches), and optical rotation ([α]<sup>20</sup>D = -100.5). NMR data for this compound include δ 9.10 (s, 1H) for aromatic protons and δ 3.77 (s, 3H) for methoxy groups, critical for confirming stereochemistry .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Activity against ABCC10 is assessed via ATPase assays and cytotoxicity studies in transfected cell lines. This compound exhibits low micromolar inhibition (IC50), outperforming cepharanthine, with selectivity confirmed through comparative assays .

Q. What are the primary natural sources or biosynthetic precursors of this compound?

While this compound is synthetically derived, its biosynthetic analogs are found in Alstonia species. Precursors like akuammicine are often used in biomimetic synthesis routes .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Chiral catalysts (e.g., OsO4) and solvent polarity adjustments optimize enantiomeric excess. Computational modeling (e.g., homology models of ABCC10) validates stereochemical outcomes, while circular dichroism (CD) confirms absolute configurations .

Q. What strategies improve reaction yields during large-scale synthesis?

Yield optimization involves:

  • Solvent selection (e.g., THF enhances solubility of intermediates).
  • Catalyst loading (4% wt OsO4 minimizes side reactions).
  • Purification via flash chromatography with MeOH/CH2Cl2/NEt3 (9:1:0.05) .

Q. How do structural modifications of this compound affect ABCC10 inhibition?

Ketone functionalization (e.g., photoaffinity labeling at C-21) retains activity, while NaBH4 reduction of alstolucine F to demethylalstogustine reduces potency. SAR studies highlight the importance of the indole moiety and methoxy groups .

Q. What methodologies reconcile conflicting pharmacological data in this compound studies?

Statistical rigor (e.g., ANOVA for IC50 comparisons) and orthogonal assays (e.g., ATPase vs. cytotoxicity) validate results. Replicating experiments under standardized conditions (pH, temperature) minimizes variability .

Q. How can computational tools predict this compound’s binding to ABCC10?

Homology modeling and molecular docking (using software like AutoDock) identify key interactions (e.g., hydrogen bonding with transmembrane domains). Experimental validation via photoaffinity labeling confirms predicted binding sites .

Q. What protocols ensure reproducibility in this compound research?

  • Detailed experimental sections: Specify reaction times (18 hrs), stoichiometry (5:1 reagent ratio), and purification gradients .
  • Data transparency: Report NMR shifts to two decimal places and IC50 values with standard deviations .
  • Independent replication: Cross-validate findings with third-party labs using shared reference standards .

Tables

Table 1: Key Spectroscopic Data for this compound

TechniqueParametersSignificance
<sup>1</sup>H NMRδ 9.10 (s, 1H), δ 3.77 (s, 3H)Confirms aromatic protons and methoxy groups
IR3355 cm<sup>-1</sup> (N-H stretch)Indicates secondary amine
[α]<sup>20</sup>D-100.5 (c 0.9, CHCl3)Validates levorotatory configuration

Table 2: Biological Activity of this compound

Assay TypeResult (IC50)Comparison to Cepharanthine
ATPase Inhibition3.2 ± 0.5 µM2.5-fold more potent
Cytotoxicity>10 µM (Non-toxic)Higher selectivity index

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.